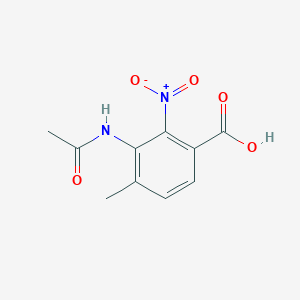

3-Acetamido-4-methyl-2-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWKWQKCFPEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287897 | |

| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7356-52-7 | |

| Record name | 7356-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 3-Acetamido-4-methyl-2-nitrobenzoic acid, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the acetylation of 3-amino-4-methylbenzoic acid, followed by a regioselective nitration. This document outlines detailed experimental protocols, presents relevant quantitative data, and includes visualizations of the chemical pathways and experimental workflows.

Summary of Quantitative Data

The following table summarizes key quantitative data for the starting material, intermediate, and final product. Please note that the yield for the final product is an estimate based on typical yields for similar nitration reactions of activated aromatic systems.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| 3-Amino-4-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 164-168 | - |

| 3-Acetamido-4-methylbenzoic acid | C₁₀H₁₁NO₃ | 193.20 | Not available | ~95 |

| This compound | C₁₀H₁₀N₂O₅ | 238.20 | Not available | 70-80 (estimated) |

Reaction Pathway

The overall synthesis is a two-step process. First, the amino group of 3-amino-4-methylbenzoic acid is protected via acetylation. Second, the resulting 3-acetamido-4-methylbenzoic acid is nitrated to introduce a nitro group at the 2-position. The acetamido and methyl groups are ortho-, para-directing, while the carboxylic acid group is meta-directing. The strong activating effect of the acetamido group, combined with the directing influence of the other substituents, favors nitration at the position ortho to the acetamido group and meta to the carboxylic acid.

Caption: Proposed Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Acetamido-4-methylbenzoic acid (Acetylation)

This procedure details the acetylation of 3-amino-4-methylbenzoic acid using acetic anhydride.

Materials:

-

3-Amino-4-methylbenzoic acid

-

Acetic anhydride

-

Glacial acetic acid

-

Deionized water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-methylbenzoic acid (1 equivalent).

-

Add glacial acetic acid to dissolve the starting material.

-

Slowly add acetic anhydride (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker of cold deionized water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

-

Characterize the product by melting point and spectroscopic methods (e.g., ¹H NMR, IR).

Step 2: Synthesis of this compound (Nitration)

This procedure describes the nitration of 3-acetamido-4-methylbenzoic acid. Caution: This reaction is highly exothermic and requires careful temperature control. Use of concentrated acids requires appropriate personal protective equipment.

Materials:

-

3-Acetamido-4-methylbenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

Procedure:

-

In a beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid, while cooling in an ice-salt bath. Keep this mixture cold.

-

In a separate flask, dissolve 3-acetamido-4-methylbenzoic acid (1 equivalent) in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice-salt bath to 0-5 °C.

-

Slowly add the cold nitrating mixture dropwise to the solution of 3-acetamido-4-methylbenzoic acid, ensuring the temperature of the reaction mixture does not exceed 10 °C.[1] Vigorous stirring is essential during this addition.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[1]

-

The solid product should precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude product. Recrystallization from a suitable solvent (e.g., aqueous ethanol) may be necessary for purification.

-

Characterize the final product by melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Chemical Properties of 3-Acetamido-4-methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamido-4-methyl-2-nitrobenzoic acid, with the CAS Number 7356-52-7, is a substituted aromatic carboxylic acid.[1] Its structure, featuring an acetamido, a methyl, and a nitro group on the benzoic acid core, presents a unique combination of functional groups that make it a molecule of interest in medicinal chemistry and organic synthesis. The presence of ortho-nitro and acetamido groups to the carboxylic acid can influence its acidity, reactivity, and potential biological activity. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed spectroscopic information based on available data and analysis of analogous compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | - |

| CAS Number | 7356-52-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1] |

| Molecular Weight | 238.20 g/mol | [1] |

| Appearance | Likely a solid | Based on related compounds |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO and alcohols, with limited solubility in water. | Based on analogous structures |

| pKa | Not available | The presence of the electron-withdrawing nitro group is expected to increase its acidity compared to benzoic acid. |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the nitration of substituted acetanilides. The proposed synthesis involves the nitration of 3-acetamido-4-methylbenzoic acid. The acetamido group is a strong ortho-, para-director. In this case, the position ortho to the acetamido group and meta to the carboxylic acid group is sterically hindered by the adjacent methyl group. The other ortho position to the acetamido group is also the position ortho to the carboxylic acid and is likely the most favorable for nitration.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Materials:

-

3-Acetamido-4-methylbenzoic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Deionized water

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool the mixture in an ice bath.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-acetamido-4-methylbenzoic acid in a sufficient amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature between 0 and 5 °C.

-

Nitration: While vigorously stirring the solution of the starting material, slowly add the chilled nitrating mixture dropwise. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature.

-

Work-up and Isolation: Carefully pour the reaction mixture onto a beaker filled with crushed ice. The crude product will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration and wash it with cold deionized water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

Spectroscopic Data

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acetamido group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | Aromatic H (likely H-6) |

| ~ 7.5 - 7.7 | d | 1H | Aromatic H (likely H-5) |

| ~ 9.5 - 10.5 | s | 1H | -COOH |

| ~ 8.0 - 8.5 | s | 1H | -NH- |

| ~ 2.4 - 2.6 | s | 3H | -CH₃ (aromatic) |

| ~ 2.1 - 2.3 | s | 3H | -COCH₃ |

Solvent: DMSO-d₆

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | -COOH |

| ~ 169 | -C=O (amide) |

| ~ 148 | C-NO₂ |

| ~ 140 | C-NH |

| ~ 138 | C-CH₃ |

| ~ 132 | Aromatic C-H |

| ~ 125 | Aromatic C-H |

| ~ 128 | C-COOH |

| ~ 24 | -COCH₃ |

| ~ 18 | -CH₃ (aromatic) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2400 | Broad | O-H stretch (carboxylic acid) |

| ~ 3300 | Medium | N-H stretch (amide) |

| ~ 1700 | Strong | C=O stretch (carboxylic acid) |

| ~ 1680 | Strong | C=O stretch (amide I) |

| ~ 1550 | Strong | N-O asymmetric stretch (nitro) |

| ~ 1520 | Medium | N-H bend (amide II) |

| ~ 1350 | Strong | N-O symmetric stretch (nitro) |

| ~ 1300 | Medium | C-N stretch |

| ~ 850 | Medium | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

A GC-MS spectrum is available for 3-Acetamido-4-methyl-2-nitro-benzoic acid.[2] The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): m/z = 238

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 220)

-

Loss of NO₂ (m/z = 192)

-

Loss of COOH (m/z = 193)

-

Loss of CH₃CO (m/z = 195)

-

Reactivity

The reactivity of this compound is governed by its functional groups:

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol. The acidity of the carboxylic acid is enhanced by the electron-withdrawing nitro group.

-

Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution. It can be reduced to an amino group, which would significantly alter the electronic properties and reactivity of the aromatic ring.

-

Acetamido Group: This is an activating, ortho-, para-directing group. However, the presence of the deactivating nitro group will influence the overall reactivity of the aromatic ring towards further substitution. The amide bond can be hydrolyzed under acidic or basic conditions.

-

Aromatic Ring: The aromatic ring is substituted with both activating (acetamido, methyl) and deactivating (nitro, carboxylic acid) groups, leading to complex reactivity patterns in electrophilic substitution reactions.

Potential Applications

While specific applications for this compound are not widely documented, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds. The varied functional groups offer multiple points for chemical modification, allowing for the creation of diverse molecular scaffolds.

Conclusion

This compound is a multifaceted molecule with potential for further exploration in synthetic and medicinal chemistry. This guide has provided a summary of its known chemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data to aid in its characterization. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Acetamido-4-methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Profile

3-Acetamido-4-methyl-2-nitrobenzoic acid is a substituted benzoic acid derivative with a molecular formula of C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol .[1] Its structure incorporates several key functional groups: a carboxylic acid, an acetamido group, a methyl group, and a nitro group, all attached to a benzene ring. The precise arrangement of these substituents is critical to its chemical properties and potential biological activity.

| Property | Value | Reference |

| CAS Number | 7356-52-7 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1] |

| Molecular Weight | 238.20 | [1] |

| Purity | ≥97% (typical commercial) | [1] |

Predicted Spectroscopic Data for Structure Confirmation

The following sections detail the predicted spectroscopic data that would be expected from the analysis of this compound. These predictions are based on the analysis of structurally related compounds and established principles of spectroscopy.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amide proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~9.5 | Singlet | 1H | -NHCOCH₃ |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.5 | Doublet | 1H | Ar-H |

| ~2.4 | Singlet | 3H | Ar-CH₃ |

| ~2.1 | Singlet | 3H | -NHCOCH₃ |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~169 | -C OOH |

| ~168 | -NHC OCH₃ |

| ~148 | C -NO₂ |

| ~140 | C -CH₃ |

| ~135 | C -COOH |

| ~133 | C -NHCOCH₃ |

| ~128 | Ar-C H |

| ~125 | Ar-C H |

| ~24 | -NHCOC H₃ |

| ~18 | Ar-C H₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 | O-H (Carboxylic Acid) | Stretching |

| ~3250 | N-H (Amide) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1680 | C=O (Amide I) | Stretching |

| 1550-1500 | N-O (Nitro) | Asymmetric Stretching |

| 1350-1300 | N-O (Nitro) | Symmetric Stretching |

| ~1540 | N-H (Amide II) | Bending |

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. A GC-MS spectrum is noted to be available in SpectraBase.[2]

| m/z | Assignment |

| ~238 | [M]⁺ (Molecular Ion) |

| ~221 | [M-OH]⁺ |

| ~193 | [M-COOH]⁺ |

| ~178 | [M-NO₂-H]⁺ |

Proposed Synthetic Pathway and Experimental Protocols

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related nitrobenzoic acid derivatives. A potential pathway involves the nitration of a suitable precursor followed by functional group manipulation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Acetylation of 4-Methyl-3-aminobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-aminobenzoic acid in a suitable solvent such as pyridine.

-

Reagent Addition: Slowly add acetic anhydride to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and pour it into ice-water. The product, 3-Acetamido-4-methylbenzoic acid, should precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Detailed Experimental Protocol: Nitration of 3-Acetamido-4-methylbenzoic acid

-

Reaction Setup: In a flask cooled in an ice bath, carefully add concentrated sulfuric acid.

-

Substrate Addition: Slowly add the synthesized 3-Acetamido-4-methylbenzoic acid to the sulfuric acid with constant stirring, ensuring the temperature remains low.

-

Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, maintaining a low temperature (0-5 °C).

-

Reaction Conditions: After the addition is complete, allow the reaction to stir at a low temperature for a set time, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from an appropriate solvent to yield pure this compound.

Structure Elucidation Workflow

The logical flow for elucidating and confirming the structure of a synthesized compound like this compound is a systematic process involving multiple analytical techniques.

Caption: Workflow for the structure elucidation of the target molecule.

Conclusion

The structural elucidation of this compound, while currently based on predictive data, follows a well-established and rigorous analytical path. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive dataset for the unambiguous confirmation of its molecular architecture. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its chemical and biological properties for researchers in organic synthesis and drug discovery.

References

In-Depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid

CAS Number: 7356-52-7

This technical guide provides a comprehensive overview of 3-Acetamido-4-methyl-2-nitrobenzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details the compound's properties, a proposed synthesis protocol, and its potential applications in the pharmaceutical industry.

Compound Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol .[1][2] Its structure consists of a benzoic acid backbone with acetamido, methyl, and nitro group substituents, making it a valuable building block in organic synthesis.[3] The presence of these functional groups offers multiple reactive sites for the synthesis of more complex molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7356-52-7 | [1][2][4][5][6] |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1][2] |

| Molecular Weight | 238.20 g/mol | [1][2] |

| Purity | ≥96% | [2] |

| Storage | Room temperature, sealed in dry conditions | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| Mass Spectrometry (GC-MS) | A mass spectrum is available for this compound.[7] |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Materials: 3-Amino-4-methyl-2-nitrobenzoic acid, acetic anhydride, glacial acetic acid, water, ice.

-

Procedure:

-

Dissolve 3-Amino-4-methyl-2-nitrobenzoic acid in a minimal amount of glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum.

-

-

Purification: The crude product may be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Drug Discovery and Development

While this compound is commercially available and classified as a protein degrader building block, specific details of its application in signaling pathways or drug development workflows are not extensively documented in publicly available literature.[2] However, the structural motifs present in this molecule are common in pharmacologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.

Nitroaromatic compounds, in general, are versatile precursors in medicinal chemistry. The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. For instance, the related compound, 2-Methyl-4-nitrobenzoic acid, is a crucial intermediate in the synthesis of Tolvaptan, a drug used to treat hyponatremia.[8] Another related molecule, 4-Acetamido-3-nitrobenzoic acid, has been investigated for its potential interaction with coronavirus proteins.

Given its structural similarity to these and other bioactive molecules, it is plausible that this compound could be utilized in a drug discovery workflow as a scaffold for generating a library of diverse compounds for biological screening.

Proposed Drug Discovery Workflow

The following diagram illustrates a hypothetical workflow where this compound could be employed as a starting material in a drug discovery campaign.

Caption: Hypothetical drug discovery workflow utilizing the target compound.

Disclaimer: The proposed synthesis and drug discovery workflow are based on established chemical principles and the applications of structurally related compounds. They are provided for illustrative purposes and have not been experimentally validated for this compound. Further research is required to ascertain the specific biological activities and applications of this compound.

References

Unraveling the Biological Activities of 3-Acetamido-4-methyl-2-nitrobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamido-4-methyl-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug discovery. Its chemical structure, featuring an acetamido, a methyl, and a nitro group on a benzoic acid scaffold, suggests a range of possible biological interactions. This technical guide provides a comprehensive overview of the available information regarding the mechanism of action of this compound and its close structural isomers, offering insights for researchers and drug development professionals.

It is critical to note that direct research on the mechanism of action of this compound is not extensively available in the public domain. Therefore, this guide draws upon data from structurally related compounds to infer potential biological activities and mechanisms, providing a foundation for future research.

Inferred Biological Activity from Structural Analogs

While data on this compound is scarce, studies on its isomers, particularly 4-methyl-3-nitrobenzoic acid, have revealed significant biological effects, primarily in the context of cancer cell migration.

Inhibition of Cancer Cell Migration

Research has identified 4-methyl-3-nitrobenzoic acid as an inhibitor of cancer cell migration.[1] Studies on non-small cell lung cancer (NSCLC) cells have shown that this compound can significantly inhibit chemotaxis and chemokinesis induced by epidermal growth factor (EGF).[1] The proposed mechanism involves the impairment of cofilin phosphorylation and actin polymerization, crucial processes for cell motility.[1] Furthermore, EGF-induced cell adhesion was also reported to be inhibited by this compound.[1] These findings suggest that 4-methyl-3-nitrobenzoic acid and potentially its isomers could be explored as novel anti-metastasis agents.[1]

The logical workflow for investigating the anti-migratory effects of a compound like this compound, based on the studies of its isomer, would follow a structured experimental path.

Potential Signaling Pathways

Based on the inhibitory action of the structural isomer 4-methyl-3-nitrobenzoic acid on EGF-induced cell migration, a potential signaling pathway can be proposed. The epidermal growth factor receptor (EGFR) signaling cascade is a well-established pathway that drives cell proliferation, survival, and migration. Inhibition of this pathway at key downstream nodes, such as cofilin, can effectively block cell motility.

Quantitative Data

As of the latest literature review, no specific quantitative data such as IC50 or Ki values for this compound in relation to specific molecular targets or cellular processes have been published. The table below is provided as a template for future studies to populate.

| Target/Assay | Compound | IC50 / Ki (µM) | Cell Line / System | Reference |

| EGFR Signaling | This compound | Data Not Available | e.g., A549, H1299 | - |

| Cell Migration | This compound | Data Not Available | e.g., A549, H1299 | - |

| Cofilin Phosphorylation | This compound | Data Not Available | e.g., A549, H1299 | - |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available. However, based on the research conducted on its isomers, the following methodologies would be appropriate.

Cell Migration Assay (Boyden Chamber Assay)

-

Cell Culture: Culture a relevant cancer cell line (e.g., non-small cell lung cancer line A549) in appropriate media.

-

Chamber Preparation: Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size). Coat the underside of the membrane with a chemoattractant (e.g., fibronectin).

-

Cell Seeding: Starve the cells in serum-free media overnight. Resuspend the cells in serum-free media containing various concentrations of this compound or vehicle control.

-

Assay Setup: Add the cell suspension to the upper chamber and media containing a chemoattractant (e.g., EGF) to the lower chamber.

-

Incubation: Incubate the chamber for a specified period (e.g., 6-24 hours) to allow cell migration.

-

Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.

-

Quantification: Count the number of migrated cells in several microscopic fields to determine the extent of migration inhibition.

Western Blot for Cofilin Phosphorylation

-

Cell Treatment: Treat the selected cancer cell line with this compound for a specified time, followed by stimulation with EGF.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-cofilin and total cofilin. Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated cofilin to total cofilin.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, the biological activity of its structural isomer, 4-methyl-3-nitrobenzoic acid, provides a compelling rationale for its investigation as a potential inhibitor of cancer cell migration. The proposed signaling pathways and experimental protocols outlined in this guide offer a foundational framework for researchers to explore the therapeutic potential of this and related compounds. Further studies are essential to elucidate its precise molecular targets and to establish a comprehensive understanding of its mechanism of action.

References

An In-depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetamido-4-methyl-2-nitrobenzoic acid, a substituted nitrobenzoic acid derivative. The document details its chemical and physical properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on structurally related compounds. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is an organic compound characterized by a benzoic acid core functionalized with acetamido, methyl, and nitro groups.[1][2] These functional groups offer multiple reactive sites, making it a potentially valuable building block in the synthesis of more complex molecules and pharmaceutical intermediates.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7356-52-7 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₀N₂O₅ | [1][6] |

| Molecular Weight | 238.20 g/mol | [1][6] |

| Purity | ≥96% | [6] |

| Appearance | Not specified in available literature | |

| Storage | Room temperature, sealed in a dry environment | [1][3][4] |

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

-

3-acetamido-4-methylbenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-acetamido-4-methylbenzoic acid to a cooled mixture of concentrated sulfuric acid. Stir the mixture until the starting material is completely dissolved.

-

Maintain the temperature of the reaction mixture between 0 and 5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask using a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture over crushed ice with constant stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold distilled water.

-

For purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane).

-

Dry the purified product under vacuum to obtain this compound.

Diagram 1: Proposed Synthesis Workflow

Caption: A proposed workflow for the synthesis of this compound.

Spectroscopic Data

Potential Biological Activities

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, the biological activities of structurally related compounds can provide insights into its potential therapeutic applications.

Potential Anticancer Activity

A structurally similar compound, 4-methyl-3-nitrobenzoic acid, has been identified as an inhibitor of cancer cell migration.[8][9] This compound was shown to inhibit EGF-induced chemotaxis and chemokinesis in non-small cell lung cancer cells.[9] The proposed mechanism involves the impairment of EGF-induced cofilin phosphorylation and actin polymerization.[9] Given the structural similarity, it is plausible that this compound could exhibit similar anti-metastatic properties.

Diagram 2: Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the EGF signaling pathway by this compound.

Potential Antimicrobial and Anti-inflammatory Activities

Nitrobenzoic acid derivatives and compounds containing acetamido groups are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The nitro group can be crucial for the antimicrobial activity of many compounds. Similarly, the acetamido moiety is present in various anti-inflammatory drugs. Therefore, this compound could potentially exhibit such activities, although experimental verification is required.

Conclusion

This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. While its synthesis is plausible through established chemical reactions, a significant gap exists in the literature regarding its detailed characterization and, most notably, its biological activities. The information on structurally related compounds suggests that it may possess anticancer, antimicrobial, or anti-inflammatory properties. This technical guide provides a foundation for researchers interested in exploring the synthesis and therapeutic potential of this compound. Further experimental studies are warranted to fully elucidate its chemical and biological profile.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound|CAS 7356-52-7 [benchchem.com]

- 3. 7356-52-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:7356-52-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. parchem.com [parchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamido-4-methyl-2-nitrobenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in the field of medicinal chemistry. Its structural complexity, featuring acetamido, methyl, and nitro functional groups, provides multiple reaction sites for the synthesis of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, detailed synthetic protocols, and physicochemical properties of this compound.

Discovery and History

The documented history of this compound appears to be relatively recent, with its synthesis and utility as a chemical intermediate being prominently described in the mid-2000s. A key appearance of this compound is in patent literature related to the development of novel kinase inhibitors for cancer therapy. For instance, a 2007 patent application outlines the synthesis of this compound as a crucial intermediate in the preparation of nitrogen-containing bicyclic heteroaryl compounds intended for the treatment of Raf protein kinase-mediated diseases.[1] This suggests that the compound's significance grew with the increasing demand for complex and highly functionalized scaffolds in modern drug discovery programs. While earlier, less accessible reports of its synthesis may exist, its prominent role as a building block in medicinal chemistry is a 21st-century development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 7356-52-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₀N₂O₅ | Chemical Supplier Catalogs |

| Molecular Weight | 238.20 g/mol | Chemical Supplier Catalogs |

| Appearance | White solid | [1] |

| Purity | ≥96% | Chemical Supplier Catalogs |

Synthesis

The primary synthetic route to this compound involves the nitration of a substituted benzoic acid precursor. The following section details the experimental protocol as described in the patent literature.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

3-Acetamido-4-methylbenzoic acid

-

Fuming nitric acid

-

Acetic acid

-

Ether

-

Ice

Procedure:

-

To stirred fuming nitric acid (1 L), 3-Acetamido-4-methylbenzoic acid (205 g, 1061 mmol) was added portionwise over a period of 45 minutes.

-

The reaction temperature was maintained below 0°C using an ice bath during the addition.

-

The reaction mixture was stirred for an additional hour at a temperature between -5°C and 0°C.

-

Upon completion of the reaction, the mixture was poured onto crushed ice.

-

The resulting precipitate was collected by filtration.

-

The filtered solid was washed with acetic acid and then with ether.

-

The product, this compound, was obtained as a white solid (160 g, 63% yield).

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 3-Acetamido-4-methylbenzoic acid | 193.19 | 205 | 1061 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 238.20 | 160 | 63 |

Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward nitration reaction. The logical flow of this process is depicted in the following diagram.

Applications in Drug Discovery

As an intermediate, this compound is primarily utilized in the synthesis of complex heterocyclic systems. The presence of the carboxylic acid, nitro, and acetamido groups allows for a variety of subsequent chemical transformations. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form quinazoline or other fused ring systems. The carboxylic acid provides a handle for amide bond formation, a common linkage in many drug molecules. The acetamido group can be hydrolyzed to reveal a primary amine, offering another point for diversification. These functionalities make it a strategic starting material for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a key intermediate in modern medicinal chemistry, with its documented synthesis and application becoming prominent in the 21st century. The straightforward, albeit requiring careful temperature control, nitration of 3-Acetamido-4-methylbenzoic acid provides access to this versatile building block. Its trifunctional nature makes it an ideal starting material for the synthesis of complex heterocyclic compounds, particularly those with potential as kinase inhibitors in oncology research. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 3-Acetamido-4-methyl-2-nitrobenzoic acid (CAS No. 7356-52-7). While this compound is recognized as a valuable building block in medicinal chemistry and organic synthesis, detailed experimental data regarding its physical properties, a specific synthesis protocol, and its biological activity are not extensively documented in publicly available literature.[1] This guide summarizes the available data, including its molecular structure, computed properties, and limited spectroscopic information. In the absence of specific experimental protocols for its synthesis, a general methodology based on the synthesis of a structurally related compound is provided for reference. This document aims to serve as a foundational resource for researchers and professionals, highlighting both the known attributes of this compound and areas requiring further investigation.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring an acetamido, a methyl, and a nitro group on the benzoic acid core, presents multiple reactive sites, making it an attractive intermediate for the synthesis of more complex molecules, potentially in the development of novel therapeutic agents.[1] The interplay of these functional groups is expected to influence its chemical reactivity and biological activity. This guide collates the currently available data to facilitate its use in research and development.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are scarce. The following tables summarize the available computed and basic chemical data. For comparative purposes, experimental data for the related isomer, 4-Methyl-3-nitrobenzoic acid, is also included where available, as it may offer insights into the expected properties of the title compound.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 7356-52-7 | ChemScene |

| Molecular Formula | C₁₀H₁₀N₂O₅ | ChemScene |

| Molecular Weight | 238.20 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 109.54 Ų | ChemScene |

| logP (octanol-water partition coefficient) | 1.56 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 4 | ChemScene |

| Rotatable Bonds | 3 | ChemScene |

Table 2: Comparative Physical Properties of a Related Isomer

| Property | 4-Methyl-3-nitrobenzoic acid | Source |

| Appearance | Prismatic crystals or off-white powder | PubChem |

| Melting Point | 187-190 °C | Sigma-Aldrich |

| Solubility | Insoluble in water; Soluble in ethanol and acetone | BenchChem |

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a general synthetic approach can be conceptualized based on established organic chemistry principles and published methods for structurally similar compounds. A plausible synthetic route could involve the nitration of 3-acetamido-4-methylbenzoic acid.

Hypothetical Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of related acetamido-nitrobenzoic acids and should be adapted and optimized for the specific synthesis of the title compound.

Objective: To synthesize this compound.

Materials:

-

3-Acetamido-4-methylbenzoic acid

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a flask submerged in an ice bath, slowly add a pre-determined amount of 3-Acetamido-4-methylbenzoic acid to concentrated sulfuric acid with constant stirring until fully dissolved.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature of the reaction mixture does not exceed a specified limit (e.g., 10-15°C).

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a designated period to ensure the reaction goes to completion.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove residual acids.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

-

Dry the purified this compound in a vacuum oven.

Diagram 1: Hypothetical Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no available information in the searched scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. In contrast, studies on related isomers, such as 4-methyl-3-nitrobenzoic acid, have explored their potential as inhibitors of cancer cell migration.[3] Derivatives of 3-methyl-4-nitrobenzoic acid have also been investigated for their antifungal properties.[4][5] These findings suggest that the broader class of substituted nitrobenzoic acids may possess interesting biological activities, warranting future investigation into the specific properties of this compound.

Diagram 2: Logical Relationship for Future Research

Caption: A proposed logical progression for investigating the biological activity of the title compound.

Conclusion

This compound represents a chemical entity with potential for applications in synthetic and medicinal chemistry. However, this technical guide highlights a significant gap in the publicly available experimental data for this compound. While its basic molecular properties are known, a thorough characterization of its physical properties, a validated synthesis protocol, and an evaluation of its biological activities are necessary to fully unlock its potential. This guide serves as a call for further research to fill these knowledge gaps, which will be crucial for its effective utilization by the scientific community.

References

Technical Guide: Solubility Profile of 3-Acetamido-4-methyl-2-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of 3-Acetamido-4-methyl-2-nitrobenzoic acid, with a primary focus on its solubility characteristics. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide furnishes a comprehensive, generalized experimental protocol for determining the solubility of this compound.

Introduction to this compound

This compound is a multifaceted aromatic organic compound. Its structure, featuring a benzoic acid core with acetamido, methyl, and nitro functional groups, makes it a valuable intermediate in organic synthesis. These functional groups provide multiple reactive sites, allowing for a diverse range of chemical modifications. The carboxylic acid group can undergo esterification and amide bond formation, while the nitro group can be reduced to an amine, opening pathways to various other derivatives. The acetamido group influences the molecule's polarity and hydrogen-bonding capabilities.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀N₂O₅

-

Molecular Weight: 238.20 g/mol

General Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a solid compound is the isothermal saturation method . This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (solute)

-

High-purity solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., ± 0.1 °C)

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Slurry: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the slurries for a sufficient period (typically 24-72 hours) to ensure that the solution reaches equilibrium with the solid phase. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the solute.

-

Data Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Data Presentation: Hypothetical Solubility Data Structure

While specific data is unavailable, any experimentally determined solubility data for this compound should be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25 °C.

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Methanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isothermal saturation method described above.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Spectroscopic Analysis of 3-Acetamido-4-methyl-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for acquiring and interpreting spectral data (NMR, IR, MS) for the compound 3-Acetamido-4-methyl-2-nitrobenzoic acid (CAS No. 7356-52-7). While extensive searches of public databases and scientific literature did not yield experimentally obtained spectral data for this specific compound, this document serves as a procedural whitepaper for researchers seeking to characterize this molecule. It outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it presents a standardized workflow for spectral data acquisition and analysis through a visual diagram. The provided tables are formatted to serve as templates for the presentation of acquired data.

Data Presentation

At the time of this publication, experimental spectral data for this compound is not publicly available. The following tables are provided as a standardized format for presenting such data once it has been acquired through the experimental protocols outlined in this guide.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

| ¹H NMR (Proton) |

| Chemical Shift (δ) ppm |

| Data to be populated |

| ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm |

| Data to be populated |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| Data to be populated | Data to be populated | Data to be populated |

Table 3: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data to be populated | Data to be populated | Data to be populated |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is often the simplest method for solid samples. A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

-

Potassium Bromide (KBr) Pellet:

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle.

-

The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.

-

-

-

Instrumentation and Data Acquisition:

-

The prepared sample is placed in the sample compartment of an FT-IR spectrometer.

-

A background spectrum (of the empty ATR crystal or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

The spectrum is typically recorded over the mid-infrared range of 4000 to 400 cm⁻¹.

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water. The concentration will depend on the ionization technique and instrument sensitivity but is typically in the low ppm or ppb range.

-

-

Instrumentation and Data Acquisition:

-

The choice of ionization technique is critical. For a molecule like this compound, "soft" ionization methods are generally preferred to observe the molecular ion with minimal fragmentation.

-

Electrospray Ionization (ESI): This is a common technique for polar molecules and is well-suited for this compound. The sample solution is introduced into the mass spectrometer through a charged capillary, creating a fine spray of charged droplets.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is useful for non-volatile and thermally labile molecules. The sample is co-crystallized with a matrix compound that absorbs laser energy, leading to desorption and ionization of the analyte.

-

Electron Ionization (EI): This is a "hard" ionization technique that can lead to extensive fragmentation, providing valuable structural information. It is typically used with gas chromatography (GC-MS) and requires the sample to be volatile and thermally stable.

-

-

The mass analyzer (e.g., quadrupole, time-of-flight, orbitrap) separates the ions based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 3-Acetamido-4-methyl-2-nitrobenzoic Acid and Its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetamido-4-methyl-2-nitrobenzoic acid and its structurally related homologs and derivatives. Due to limited publicly available data on the specific biological activity and detailed synthesis of the core molecule, this paper focuses on providing in-depth information on closely related and well-characterized analogs. This document serves as a valuable resource for researchers, scientists, and professionals in drug development by detailing the synthesis, physicochemical properties, and biological activities of this class of compounds.

Introduction

This compound is a nitro-substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol .[1] Its structure, featuring acetamido, methyl, and nitro functional groups on a benzoic acid scaffold, makes it a versatile intermediate in organic synthesis.[1] While specific applications are not extensively documented in public literature, its structural motifs are present in various biologically active molecules. This guide explores the known characteristics of this compound and provides a detailed examination of its key homologs and derivatives, for which more extensive data is available.

Physicochemical Properties

While detailed experimental data for this compound is scarce, some basic properties are known. Spectroscopic data is limited to a reported mass spectrum (GC).[2] For its homologs, more comprehensive data is available, as summarized in the tables below.

Table 1: Physicochemical Properties of this compound and Its Homologs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₀H₁₀N₂O₅ | 238.20 | Not Reported |

| 3-Methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | 216-218[3] |

| 4-Methyl-2-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Not Reported |

| 4-Acetamido-3-nitrobenzoic acid | C₉H₈N₂O₅ | 224.17 | 209-215[4] |

Synthesis and Experimental Protocols

Synthesis of 3-Methyl-4-nitrobenzoic Acid

One common method for the synthesis of 3-Methyl-4-nitrobenzoic acid involves the oxidation of 2,4-dimethylnitrobenzene. A patented method describes a process utilizing a catalyst and oxygen in a photoreactor.[5]

Experimental Protocol: Synthesis of 3-Methyl-4-nitrobenzoic Acid [5]

-

Materials: 2,4-dimethylnitrobenzene (5g), Acetonitrile (300mL), Hematoporphyrin (catalyst, 380mg), NiO (2g), Oxygen.

-

Apparatus: Photoreactor with a filter for wavelengths less than 380nm, high-pressure mercury lamp.

-

Procedure:

-

Add 300mL of acetonitrile to the photoreactor.

-

Bubble oxygen through the solvent from below.

-

Add 5g of 2,4-dimethylnitrobenzene, 380mg of hematoporphyrin, and 2g of NiO.

-

Turn on the high-pressure mercury lamp and maintain the reaction at 30°C for 5 hours.

-

After the reaction, filter the mixture.

-

Recover the acetonitrile from the filtrate by rotary evaporation.

-

Add water to the residue and stir to dissolve.

-

Acidify the solution to a pH of 3.8 to precipitate the product.

-

Filter to obtain 3-methyl-4-nitrobenzoic acid.

-

-

Yield: 3.95g (Purity: 96.7%).[5]

Synthesis of 2-Methyl-4-nitrobenzoic Acid

The synthesis of 2-Methyl-4-nitrobenzoic acid can be achieved through the oxidation of 4-nitro-o-xylene using dilute nitric acid in the presence of a radical initiator and a phase transfer catalyst.[6]

Experimental Protocol: Synthesis of 2-Methyl-4-nitrobenzoic Acid [6]

-

Materials: 4-nitro-o-xylene, Dilute nitric acid (10%-60%), Radical initiator (e.g., azobisisobutyronitrile), Phase transfer catalyst (e.g., benzyltriethylammonium chloride), 2,4-dinitrotoluene (internal standard), Ethyl acetate.

-

Procedure:

-

Add 4-nitro-o-xylene, the radical initiator, and the phase transfer catalyst to a reactor.

-

Add dilute nitric acid to the reactor.

-

Heat the mixture to 50-150°C and stir magnetically.

-

After the reaction is complete, cool to room temperature.

-

Add 2,4-dinitrotoluene as an internal standard.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with water until neutral and dry over anhydrous sodium sulfate.

-

Analyze the product by liquid chromatography.

-

-

Yield: Up to 83.5%.[6]

Synthesis of 4-Acetamido-3-nitrobenzoic Acid

A patented method describes the nitration of 4-acetamidobenzoic acid to produce 4-acetamido-3-nitrobenzoic acid.[4]

Experimental Protocol: Synthesis of 4-Acetamido-3-nitrobenzoic Acid [4]

-

Materials: 4-acetamidobenzoic acid (50 parts), 83.6% Nitric acid (144 parts), 96% Sulfuric acid (92 parts).

-

Procedure:

-

Create a slurry of 50 parts of 4-acetamidobenzoic acid in 144 parts of 83.6% nitric acid.

-

Over one hour, add 92 parts of 96% sulfuric acid while maintaining the temperature at 10-15°C.

-

Stir the resulting brown solution for one hour at 10-15°C.

-

Work up the reaction mixture as described in the patent to isolate the product.

-

-

Yield: Not explicitly stated, but the resulting product is a pale yellow solid.[4]

-

Melting Point: 209-215°C.[4]

Biological Activities of Derivatives

While no specific biological activity data has been found for this compound, studies on its derivatives have revealed promising therapeutic potential.

Antifungal Activity of 3-Methyl-4-nitrobenzoate Derivatives

A study investigating eleven 3-methyl-4-nitrobenzoate derivatives demonstrated their antifungal activity against four Candida strains.[7][8] The most significant activity was observed against C. guilliermondii.[7]

Table 2: Antifungal Activity (MIC, µM) of Selected 3-Methyl-4-nitrobenzoate Derivatives [7]

| Compound | C. albicans ATCC-90028 | C. glabrata 90030 | C. krusei 34125 | C. guilliermondii 207 |

| Methyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 39 |

| Pentyl 3-methyl-4-nitrobenzoate | >1000 | >1000 | >1000 | 31 |

The study suggests that the antifungal mechanism may involve the generation of free radicals by the nitro group, leading to oxidative stress and damage to microbial cell components.[7]

Experimental Workflows and Signaling Pathways

To visualize the processes involved in the synthesis and potential biological evaluation of these compounds, the following diagrams are provided.

Conclusion

This compound represents a potentially valuable scaffold in medicinal chemistry. While direct experimental data for this specific molecule is limited, the available information on its homologs and derivatives highlights the promising biological activities associated with this class of compounds, particularly in the antifungal domain. The detailed synthetic protocols provided for key analogs offer a solid foundation for researchers to explore the synthesis and potential applications of this compound and its derivatives. Further investigation into the synthesis, characterization, and biological evaluation of the core molecule is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound|CAS 7356-52-7 [benchchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Preparation method of 3-methyl-4-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Acetamido-4-methyl-2-nitrobenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetamido-4-methyl-2-nitrobenzoic acid is a versatile substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its multifunctional nature, featuring acetamido, methyl, nitro, and carboxylic acid groups, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic compounds and pharmacologically active molecules. The strategic positioning of these functional groups enables sequential and regioselective reactions, providing access to a diverse range of molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds, with a focus on the preparation of quinazolinone derivatives. The protocols described herein are based on established synthetic methodologies and provide a framework for the practical application of this compound in a research and development setting.

Key Applications

The primary synthetic utility of this compound lies in its transformation into ortho-amino-acetamido benzoic acid derivatives, which are key precursors for the construction of various fused heterocyclic systems. The most prominent application involves a two-step synthetic sequence:

-

Reduction of the Nitro Group: The selective reduction of the nitro group to an amino group is the crucial first step. This transformation yields 2-amino-3-acetamido-4-methylbenzoic acid, a valuable ortho-diamino benzoic acid derivative.

-

Cyclization to Heterocycles: The resulting diamino compound can undergo cyclization reactions with various one-carbon synthons to form fused heterocyclic rings, such as quinazolinones.

Data Presentation

The following table summarizes the expected yields for the key transformations described in the protocols.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Reduction of Nitro Group | This compound | 2-Amino-3-acetamido-4-methylbenzoic acid | 90-98 |

| 2 | Cyclization to Quinazolinone | 2-Amino-3-acetamido-4-methylbenzoic acid | 8-Acetamido-7-methylquinazolin-4(3H)-one | 75-85 |

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Amino-3-acetamido-4-methylbenzoic Acid

This protocol describes the selective reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

-

This compound

-

Methanol (MeOH), reagent grade

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of starting material).

-

Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.

-

Seal the vessel and purge the system with nitrogen gas three times to remove air.

-

Evacuate the vessel and introduce hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 4-12 hours).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The resulting 2-amino-3-acetamido-4-methylbenzoic acid is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome:

The product, 2-amino-3-acetamido-4-methylbenzoic acid, is typically obtained as a light-colored solid with a yield of 90-98%.

Protocol 2: Synthesis of 8-Acetamido-7-methylquinazolin-4(3H)-one

This protocol details the cyclization of 2-amino-3-acetamido-4-methylbenzoic acid with formamide to yield the corresponding quinazolinone derivative, following the principles of the Niementowski quinazoline synthesis.

Materials:

-

2-Amino-3-acetamido-4-methylbenzoic acid

-

Formamide

-

Heating apparatus (e.g., heating mantle, oil bath)

-

Reaction flask with a reflux condenser

Procedure:

-

Place 2-amino-3-acetamido-4-methylbenzoic acid (1.0 eq) and an excess of formamide (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours.

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual formamide.

-

Dry the product under vacuum to afford 8-acetamido-7-methylquinazolin-4(3H)-one.

-

If further purification is required, the product can be recrystallized from a suitable solvent such as ethanol.

Expected Outcome:

8-Acetamido-7-methylquinazolin-4(3H)-one is typically isolated as a solid with a yield of 75-85%.

Mandatory Visualizations

Caption: Synthetic workflow for the preparation of 8-Acetamido-7-methylquinazolin-4(3H)-one.